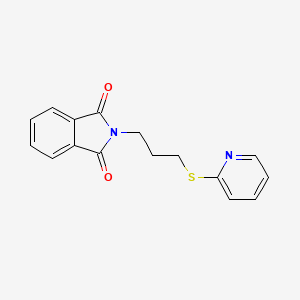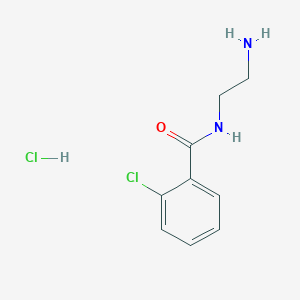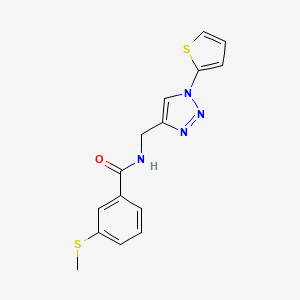![molecular formula C15H8ClNO6S B2432598 3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one CAS No. 866013-24-3](/img/structure/B2432598.png)
3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one” is a chemical compound that contains a chromen-2-one moiety, a sulfonyl group attached to a 4-chlorophenyl group, and a nitro group. Chromen-2-one is a heterocyclic compound that is a derivative of chromene . The sulfonyl group is a common functional group in organic chemistry, often used in the synthesis of sulfonamides . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives, but also has applications in pharmaceuticals and dyes.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a sulfonyl chloride with an amine to form a sulfonamide . The chromen-2-one moiety could potentially be synthesized from a salicylaldehyde derivative through a Perkin reaction or a Knoevenagel condensation .
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromen-2-one moiety as a bicyclic ring system, with the sulfonyl group attached to the 4-chlorophenyl group at the 3-position, and the nitro group at the 6-position .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating sulfonyl group. The nitro group could potentially undergo reduction reactions to form amines, while the sulfonyl group could participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .
Scientific Research Applications
Core Structure and Synthetic Methods
3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one is a compound with a chromen-2-one (coumarin) core structure, which is of significant interest in pharmacological research. The compound belongs to the class of 6H-benzo[c]chromen-6-ones, known for being core structures of secondary metabolites with considerable pharmacological importance. Due to the limited quantities produced by natural sources, synthetic methods for these compounds are vital. The synthetic methods involve several protocols such as Suzuki coupling reactions, lactonization, reactions of 3-formylcoumarin with bis(silylenol ethers), radical-mediated cyclization, and metal or base-catalyzed cyclization among others. These methods aim to create efficient and straightforward procedures for developing pharmacologically active derivatives of the core structure (Mazimba, 2016).
Anticancer Research
Studies in the field of anticancer drugs have pointed out the significance of compounds related to chromen-2-one structures. For instance, certain styrylchromones and styryl-2H-chromenes have been identified to exhibit high tumor specificity with minimal keratinocyte toxicity. These compounds, through chemical modification and the introduction of appropriate functional groups, hold promise as new types of anticancer drugs with reduced toxicity, highlighting the potential medicinal applications of chromen-2-one derivatives in targeting cancer cells (Sugita et al., 2017).
Antibacterial Activity
The antibacterial activity of compounds containing chromene moieties has been a subject of significant research. Aryl sulfonamides bearing thiophene and chromene moieties have been extensively reviewed for their antibacterial properties. These compounds, due to their structural diversity and presence in nature, are crucial in the development of new antibacterial agents. The potential antibacterial properties of thiophene-arylsulfonamide and chromene-arylsulfonamide highlight the relevance of such structures in medicinal chemistry, inspiring further synthesis and development of pharmacological applications (Rathore et al., 2021).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBAZGZBUOXQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432515.png)

![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2432517.png)
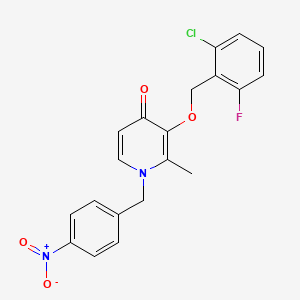
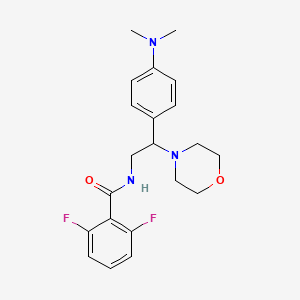

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate](/img/structure/B2432522.png)
![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2432524.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2432525.png)
![tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2432526.png)

